Influenza A virus-IN-1

Description

Structure

3D Structure

Properties

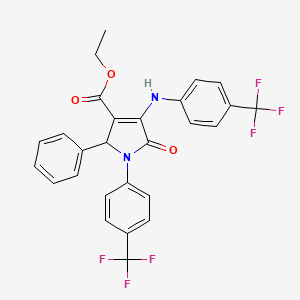

Molecular Formula |

C27H20F6N2O3 |

|---|---|

Molecular Weight |

534.4 g/mol |

IUPAC Name |

ethyl 5-oxo-2-phenyl-4-[4-(trifluoromethyl)anilino]-1-[4-(trifluoromethyl)phenyl]-2H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C27H20F6N2O3/c1-2-38-25(37)21-22(34-19-12-8-17(9-13-19)26(28,29)30)24(36)35(23(21)16-6-4-3-5-7-16)20-14-10-18(11-15-20)27(31,32)33/h3-15,23,34H,2H2,1H3 |

InChI Key |

IRTZGBURXBOHPW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)NC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Baloxavir: An Influenza A Virus PAN Endonuclease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Influenza A virus-IN-1" did not yield specific public data. Therefore, this guide focuses on the well-characterized and clinically approved PAN endonuclease inhibitor, Baloxavir, as a representative agent in this class.

Executive Summary

Influenza A virus remains a significant global health threat, necessitating the development of novel antiviral agents with distinct mechanisms of action to combat emerging resistance and provide therapeutic alternatives. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents a key therapeutic target. Specifically, the polymerase acidic (PA) subunit of the RdRp possesses a cap-dependent endonuclease (CEN) activity, crucial for the "cap-snatching" process that initiates viral mRNA synthesis.[1][2] Baloxavir marboxil is a first-in-class antiviral prodrug that, upon administration, is rapidly hydrolyzed to its active form, baloxavir acid (BXA).[3][4] BXA potently and selectively inhibits the PA endonuclease (PAN) activity, thereby halting viral gene transcription and replication.[5][6] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and mechanisms of action related to Baloxavir as a PAN endonuclease inhibitor.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza virus RdRp, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' caps from host pre-mRNAs, a process termed "cap-snatching".[1][2] The PB2 subunit binds to the host mRNA cap, and the PA subunit's endonuclease domain cleaves the host mRNA 10-13 nucleotides downstream.[1][2] These capped fragments then serve as primers for the PB1 subunit's polymerase activity to synthesize viral mRNAs.[1]

Baloxavir acid inhibits this crucial first step of viral mRNA synthesis. It targets the active site of the PA endonuclease, chelating the two divalent metal ions essential for its catalytic activity.[7] This prevents the cleavage of host mRNAs, thereby depriving the virus of the necessary primers for transcription and effectively halting viral replication.[3][8]

Figure 1: Influenza A Virus Cap-Snatching Mechanism and Inhibition by Baloxavir Acid.

Quantitative Data

The antiviral activity of Baloxavir acid (BXA) has been extensively characterized against a wide range of influenza A viruses, including seasonal strains, avian subtypes, and neuraminidase inhibitor-resistant variants. The data is typically presented as the half-maximal effective concentration (EC50/EC90) in cell-based assays or the half-maximal inhibitory concentration (IC50) in enzymatic assays.

In Vitro Antiviral Activity of Baloxavir Acid (BXA)

| Virus Strain/Subtype | Assay Type | Cell Line | EC50 (nM) | EC90 (nM) | Reference |

| Influenza A (H1N1)pdm09 | Focus Reduction Assay | MDCK | 0.28 (median) | - | [9] |

| Focus Reduction Assay | MDCK | 0.7 ± 0.5 | - | [10] | |

| Influenza A (H3N2) | Focus Reduction Assay | MDCK | 0.16 (median) | - | [9] |

| Focus Reduction Assay | MDCK | 1.2 ± 0.6 | - | [10] | |

| Influenza A (H5N1) | Yield Reduction Assay | MDCK | - | 0.7 - 1.6 (mean) | [11] |

| Influenza A (H5N6) | Yield Reduction Assay | MDCK | - | 0.7 - 1.5 (mean) | [11] |

| Influenza A (H5N8) | Yield Reduction Assay | MDCK | - | 0.7 - 1.5 (mean) | [11] |

| Influenza B (Victoria) | Focus Reduction Assay | MDCK | 3.42 (median) | - | [9] |

| Influenza B (Yamagata) | Focus Reduction Assay | MDCK | 2.43 (median) | - | [9] |

| A/WSN/33 (H1N1) | Yield Reduction Assay | MDCK | - | 0.79 | [6] |

| NA-inhibitor resistant A/WSN/33 | Yield Reduction Assay | MDCK | - | - | [6] |

Enzymatic Inhibitory Activity of Baloxavir Acid (BXA)

| Enzyme Source | Assay Type | IC50 (µM) | Reference |

| Recombinant Influenza A (H1N1) PA Endonuclease | FRET-based | 7.45 | [12] |

Note: EC50 and IC50 values can vary between studies due to differences in experimental conditions, such as cell lines, virus strains, and assay protocols.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PAN endonuclease inhibitors like Baloxavir.

Endonuclease Inhibition Assay (FRET-based)

This assay quantitatively measures the inhibition of the PA endonuclease enzymatic activity.

-

Reagents and Materials: Recombinant influenza PA endonuclease domain, a fluorophore-quencher labeled RNA or DNA substrate, assay buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 5% glycerol, 10 mM MnCl2), and the test compound (Baloxavir Acid).[13]

-

Procedure:

-

Prepare serial dilutions of Baloxavir Acid.

-

In a microplate, add the recombinant PA endonuclease to the assay buffer.

-

Add the serially diluted Baloxavir Acid or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a specified temperature (e.g., 37°C).[13]

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader. Cleavage of the substrate by the endonuclease separates the fluorophore and quencher, resulting in a fluorescence signal.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC50 value by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

-

Cell-Based Antiviral Assays

This "gold standard" assay measures the ability of a compound to reduce the number of infectious virus particles.[14][15]

-

Cell Seeding: Seed confluent monolayers of a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in multi-well plates (e.g., 12-well or 24-well).[16]

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock to determine the appropriate concentration that yields a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).[17]

-

Infection: Wash the cell monolayers and inoculate with a standardized amount of virus. Allow adsorption for 1 hour at 37°C.[17]

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing Avicel or agarose) containing various concentrations of Baloxavir Acid or a vehicle control.[16]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells (e.g., with a formalin solution) and stain with a dye such as crystal violet to visualize the plaques.[16] Alternatively, immunostaining for a viral protein like nucleoprotein (NP) can be used.[17]

-

Data Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the vehicle control.[9]

This assay measures the reduction in the amount of progeny virus produced in the presence of an antiviral compound.[18]

-

Cell Seeding and Infection: Seed MDCK cells in 96-well plates. Infect the cells with a known titer of influenza virus (e.g., 100 TCID50/well).[18]

-

Compound Treatment: After a 1-hour adsorption period, wash the cells and add a fresh medium containing serial dilutions of Baloxavir Acid.[18]

-

Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 35-37°C with 5% CO2.[18]

-

Supernatant Collection: Collect the culture supernatants from each well.

-

Virus Tittering: Determine the viral titer in the collected supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a quantitative PCR (qPCR) assay.[18]

-

Data Analysis: The EC50 or EC90 is the concentration of the compound that reduces the viral yield by 50% or 90%, respectively, compared to the untreated control.[6]

Quantitative Real-Time PCR (qRT-PCR) for Viral Load Determination

This method quantifies viral RNA to determine the viral load in samples from in vitro or in vivo experiments.[19][20]

-

RNA Extraction: Isolate total RNA from cell culture supernatants, tissue homogenates, or clinical samples using a commercial RNA extraction kit.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and primers specific for a conserved region of an influenza gene (e.g., the matrix (M) gene).[21]

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target viral gene, a fluorescent probe (e.g., TaqMan probe), and a qPCR master mix.[19][20]

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[19]

-

Data Analysis: Generate a standard curve using known quantities of a plasmid containing the target gene sequence. Quantify the viral RNA copies in the samples by comparing their amplification curves to the standard curve.[22]

Mandatory Visualizations

Signaling Pathway: Influenza Virus Replication Cycle

Figure 2: Key Stages of the Influenza A Virus Replication Cycle Highlighting the Target of Baloxavir.

Experimental Workflow: Plaque Reduction Neutralization Test

Figure 3: Standardized Workflow for a Plaque Reduction Neutralization Test (PRNT).

Logical Relationship: Drug Development and Evaluation Cascade

Figure 4: Logical Flow for the Development and Evaluation of a PAN Endonuclease Inhibitor.

References

- 1. esrf.fr [esrf.fr]

- 2. Sequencing the cap-snatching repertoire of H1N1 influenza provides insight into the mechanism of viral transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Baloxavir marboxil - Wikipedia [en.wikipedia.org]

- 4. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]

- 5. In vitro characterization of baloxavir acid, a first-in-class cap-dependent endonuclease inhibitor of the influenza virus polymerase PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bunyaviral Cap-Snatching Endonuclease Activity and Inhibition with Baloxavir-like Inhibitors in the Context of Full-Length L Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]

- 9. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hub.hku.hk [hub.hku.hk]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 15. Assay of the month: The microneutralization assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 16. Influenza virus plaque assay [protocols.io]

- 17. iitri.org [iitri.org]

- 18. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. cdn.who.int [cdn.who.int]

- 22. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of the Influenza A Virus Inhibitor: Nucleozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant influenza A virus strains necessitates the development of novel antiviral therapeutics targeting different viral components. This technical guide details the discovery, synthesis, and mechanism of action of Nucleozin, a potent small-molecule inhibitor of the influenza A virus nucleoprotein (NP). Nucleozin represents a promising class of antivirals that function by inducing the aggregation of NP, a crucial protein for viral replication, thereby preventing its nuclear accumulation and disrupting the viral life cycle. This document provides a comprehensive overview of the quantitative antiviral activity of Nucleozin, detailed experimental protocols for its synthesis and biological characterization, and visual representations of its mechanism and experimental workflows.

Discovery of Nucleozin

Nucleozin was identified through a forward chemical genetics approach aimed at discovering novel druggable targets within the influenza A virus.[1] This screening effort identified the viral nucleoprotein (NP) as a viable target for small-molecule inhibition. Nucleozin emerged as a lead compound that effectively triggers the aggregation of NP, leading to a cessation of viral replication.[1]

Synthesis of Nucleozin

The initially reported synthesis for Nucleozin was found to be difficult to reproduce. A subsequent, more robust synthetic route has been developed. The following protocol is based on the improved synthesis method.

Experimental Protocol: Synthesis of Nucleozin

A new, reproducible method for the synthesis of Nucleozin involves a nucleophilic aromatic substitution followed by a deprotection step.

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1-fluoro-2-nitrobenzene in dimethylformamide (DMF), add N-Boc-piperazine and potassium carbonate (K₂CO₃).

-

Heat the reaction mixture at 120 °C.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

After cooling, the reaction mixture is worked up with an aqueous solution and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the N-Boc protected intermediate.

Step 2: Deprotection

-

Dissolve the N-Boc protected intermediate in dichloromethane (DCM).

-

Add methane sulfonic acid to the solution.

-

Stir the reaction at room temperature for a short duration (e.g., 5 minutes).

-

The reaction is quenched, and the product is extracted.

-

The final product, Nucleozin, is purified to yield the desired compound.

Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its identity and purity.

Figure 1: Chemical synthesis pathway of Nucleozin.

Mechanism of Action

Nucleozin exerts its antiviral effect by targeting the influenza A virus nucleoprotein (NP). The proposed mechanism involves the binding of Nucleozin to NP, which induces the formation of high-order NP oligomers or aggregates.[1] This aggregation prevents the nuclear accumulation of NP, a critical step for the replication and transcription of the viral RNA genome.[1] Further studies have indicated that the primary target of Nucleozin is the viral ribonucleoprotein (RNP) complex, and the compound disrupts the cytoplasmic trafficking of these complexes.[2][3] This leads to the formation of large perinuclear aggregates of RNPs along with the cellular protein Rab11, ultimately inhibiting the production of infectious progeny viruses.[2]

Figure 2: Proposed mechanism of action of Nucleozin.

Quantitative Antiviral Activity

The antiviral efficacy of Nucleozin has been quantified against various strains of influenza A virus in vitro and in vivo.

Table 1: In Vitro Antiviral Activity of Nucleozin

| Influenza A Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | Reference |

| A/WSN/33 (H1N1) | MDCK | Plaque Reduction | 0.069 ± 0.003 | [1] |

| H3N2 (clinical isolate) | MDCK | Plaque Reduction | 0.16 ± 0.01 | [1] |

| A/Vietnam/1194/04 (H5N1) | MDCK | Plaque Reduction | 0.33 ± 0.04 | [1] |

Table 2: In Vivo Efficacy of Nucleozin in a Mouse Model

| Virus Strain | Mouse Model | Treatment | Survival Rate | Viral Load Reduction in Lungs | Reference |

| A/Vietnam/1194/04 (H5N1) | BALB/c | 2.3 mg/ml Nucleozin (i.p., b.i.d for 7 days) | 50% survival at day 21 | ~10-fold reduction | [1][4] |

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize Nucleozin are provided below.

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC₅₀).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock

-

Nucleozin

-

Agarose or Avicel overlay medium

-

Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Wash the cell monolayer with PBS.

-

Prepare serial dilutions of the influenza virus and infect the cells for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells with PBS.

-

Prepare an overlay medium containing various concentrations of Nucleozin.

-

Add the overlay medium to the wells and incubate at 37°C until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin.

-

Remove the overlay and stain the cells with Crystal Violet solution for 15 minutes.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well and calculate the EC₅₀ value.

Figure 3: Experimental workflow for the Plaque Reduction Assay.

Immunofluorescence Microscopy for NP Localization

This technique is used to visualize the subcellular localization of the influenza virus NP in the presence and absence of Nucleozin.

Materials:

-

A549 or MDCK cells grown on coverslips

-

Influenza virus

-

Nucleozin

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against influenza NP

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Seed cells on coverslips in a 24-well plate.

-

Infect the cells with influenza virus in the presence or absence of Nucleozin.

-

At desired time points post-infection, fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate with the primary anti-NP antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides with mounting medium.

-

Visualize the localization of NP using a fluorescence microscope.

Minigenome Reporter Assay

This assay assesses the activity of the viral RNA-dependent RNA polymerase (RdRp) complex, which includes NP, in a cellular context.

Materials:

-

HEK293T or MDCK cells

-

Plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and NP

-

A plasmid encoding a viral-like RNA (minigenome) with a reporter gene (e.g., luciferase) flanked by the viral non-coding regions

-

A plasmid expressing a control reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Nucleozin

-

Luciferase assay reagent

Procedure:

-

Co-transfect cells with the plasmids encoding the viral polymerase components, NP, the minigenome reporter, and the control reporter.

-

After a few hours, replace the medium with fresh medium containing various concentrations of Nucleozin.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and measure the activity of both the primary (e.g., firefly) and control (e.g., Renilla) luciferases using a luminometer.

-

Normalize the primary reporter activity to the control reporter activity to determine the effect of Nucleozin on viral polymerase activity.

Conclusion

Nucleozin is a first-in-class inhibitor of the influenza A virus nucleoprotein that demonstrates a novel mechanism of action by inducing NP/RNP aggregation and disrupting viral replication. Its potent in vitro and in vivo activity against various influenza A strains, including highly pathogenic avian influenza, highlights its potential as a lead compound for the development of new anti-influenza therapeutics. The detailed protocols provided in this guide offer a framework for the synthesis and evaluation of Nucleozin and its analogs, facilitating further research and drug development efforts in this critical area.

References

- 1. Influenza virus plaque assay [protocols.io]

- 2. Influenza A virus minigenome assay [bio-protocol.org]

- 3. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 4. researchgate.net [researchgate.net]

Target Identification and Validation of Influenza A Virus Nucleoprotein Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation process for a class of antiviral compounds targeting the Influenza A virus. For the purpose of this guide, we will refer to a representative inhibitor as Influenza A virus-IN-1 , with specific data and methodologies exemplified by the well-characterized molecule, nucleozin.

Executive Summary

The continual emergence of drug-resistant influenza strains necessitates the discovery of novel antiviral agents that act on new targets. The influenza A virus nucleoprotein (NP) has been identified as a promising target for small molecule inhibitors.[1][2] This guide details the systematic approach of target identification through forward chemical genetics, validation of the target via resistance studies, and characterization of the inhibitor's mechanism of action. The representative compound, this compound (exemplified by nucleozin), demonstrates potent antiviral activity by inducing the aggregation of NP and preventing its nuclear accumulation, a critical step in the viral replication cycle.[1][2]

Target Identification: The Nucleoprotein

The identification of the influenza A virus nucleoprotein as a druggable target was achieved through a forward chemical genetics approach.[1][2] This strategy involves screening a library of small molecules to identify compounds that inhibit viral replication in cell culture, followed by the identification of the molecular target of the active compound.

Initial Screening and Hit Identification

A high-throughput screening of a chemical library was performed to identify compounds that inhibit the replication of the Influenza A/WSN/33 virus in Madin-Darby canine kidney (MDCK) cells. This led to the discovery of a lead compound, which was subsequently optimized to yield potent inhibitors, herein represented by this compound.

Target Deconvolution and Identification of Nucleoprotein

To identify the viral protein targeted by this compound, resistance studies were conducted. Influenza A virus was propagated in the presence of the inhibitor, leading to the selection of resistant viral mutants.[1] Sequencing of the entire genome of the resistant virus revealed a single amino acid substitution, Y289H, in the nucleoprotein (NP).[1] This finding strongly suggested that NP is the direct target of the inhibitor.

Target Validation

The validation of NP as the target of this compound was confirmed through reverse genetics.

Reverse Genetics

A recombinant influenza A/WSN/33 virus was generated, specifically engineered to contain the T-to-C mutation at nucleotide position 865 of the NP gene, resulting in the Y289H amino acid substitution.[1] This engineered virus demonstrated resistance to this compound, confirming that this single mutation in the nucleoprotein is sufficient to confer the resistant phenotype.[1]

Quantitative Data: Antiviral Activity

The antiviral efficacy of this compound (nucleozin) was quantified against various influenza A virus strains using a plaque reduction assay (PRA). The median effective concentration (EC50) values demonstrate potent, nanomolar-level inhibition.[1][2]

| Virus Strain | EC50 (µM) |

| Influenza A/WSN/33 (H1N1) | 0.069 ± 0.003 |

| H3N2 (clinical isolate) | 0.16 ± 0.01 |

| Vietnam/1194/04 (H5N1) | 0.33 ± 0.04 |

Table 1: In vitro antiviral activity of this compound (nucleozin) against different influenza A virus strains, as determined by plaque reduction assay.[1]

Mechanism of Action

This compound exerts its antiviral effect by targeting the nucleoprotein, leading to its aggregation and subsequent inhibition of its transport into the nucleus of infected cells.[1][2] The nuclear import of NP is essential for the replication of the viral RNA genome.[3] By preventing this step, the inhibitor effectively halts the viral life cycle.

Caption: Mechanism of action of this compound.

Experimental Protocols

Plaque Reduction Assay (PRA)

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Madin-Darby canine kidney (MDCK) cells

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Agarose

-

Crystal violet solution

-

This compound (or other test compound)

Procedure:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

Pre-incubate the confluent cell monolayers with the diluted compound for 1 hour at 37°C.

-

Infect the cells with a known titer of influenza A virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the test compound and trypsin.

-

Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-3 days).

-

Fix the cells with 10% formalin and stain with crystal violet.

-

Count the number of plaques in each well and calculate the EC50 value by plotting the percentage of plaque inhibition against the compound concentration.

Immunofluorescence Assay for NP Localization

This assay visualizes the subcellular localization of the nucleoprotein in infected cells.

Materials:

-

A549 cells (or other susceptible cell line)

-

Influenza A virus

-

This compound

-

Paraformaldehyde (PFA)

-

Triton X-100

-

Primary antibody against influenza A NP

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Fluorescence microscope

Procedure:

-

Grow A549 cells on coverslips in a 24-well plate.

-

Infect the cells with influenza A virus at a high multiplicity of infection (MOI) in the presence or absence of the test compound.

-

At various time points post-infection, fix the cells with 4% PFA.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific antibody binding with a suitable blocking buffer.

-

Incubate with the primary anti-NP antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the localization of NP using a fluorescence microscope. In untreated cells, NP should accumulate in the nucleus at early stages of infection, while in treated cells, NP will be observed as aggregates in the cytoplasm.[1][2]

Target Identification and Validation Workflow

The following diagram illustrates the logical workflow for the identification and validation of the nucleoprotein as a target for this compound.

Caption: Workflow for target identification and validation.

Conclusion

The nucleoprotein of the influenza A virus is a validated and promising target for the development of novel antiviral therapeutics. The systematic approach of forward chemical genetics coupled with resistance mapping and reverse genetics provides a robust framework for the identification and validation of new drug targets. This compound, exemplified by nucleozin, demonstrates the potential of this strategy, offering a mechanism of action that is distinct from currently approved anti-influenza drugs and thus providing a valuable tool in the fight against seasonal and pandemic influenza.

References

Initial Characterization of "Influenza A virus-IN-1": A Technical Guide to its Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial characterization of the antiviral activity of "Influenza A virus-IN-1," a novel dihydropyrrolidone derivative. The document outlines its inhibitory effects on various Influenza A virus (IAV) subtypes, its mechanism of action, and detailed protocols for key experimental procedures.

Core Antiviral Activity

"this compound" has demonstrated potent inhibitory activity against a broad range of Influenza A virus subtypes. Its primary mechanism of action involves the inhibition of viral replication and the upregulation of the host's innate immune response.[1]

Quantitative Data Summary

The antiviral potency and cytotoxicity of "this compound" have been evaluated in Madin-Darby Canine Kidney (MDCK) cells, a standard model for influenza virus research.

| Parameter | Value | Cell Line | Reference |

| IC50 Range | 3.11 - 7.13 µM | MDCK | [1] |

| CC50 | > 400 µM | MDCK | |

| Selectivity Index (SI) | > 56-128 | MDCK |

The Selectivity Index (SI) is calculated as CC50/IC50 and indicates the therapeutic window of a compound.

Mechanism of Action

"this compound" exerts its antiviral effects through a dual mechanism: direct inhibition of viral components and stimulation of the host's antiviral defenses.

-

Inhibition of Viral Replication: The compound has been shown to significantly decrease the expression of viral nucleoprotein (NP) and hemagglutinin (HA) mRNA in a dose-dependent manner in infected MDCK cells.[1] This suggests interference with viral RNA transcription or replication.

-

Immunomodulation: "this compound" upregulates the expression of key antiviral cytokines, specifically Interferon-beta (IFN-β), and the IFN-inducible antiviral protein MxA.[1] This indicates that the compound enhances the host's ability to combat the viral infection.

Proposed Signaling Pathway

Based on its ability to upregulate IFN-β, it is proposed that "this compound" may modulate the RIG-I signaling pathway. The RIG-I-like receptors (RLRs) are crucial cytosolic pattern recognition receptors that detect viral RNA and initiate a signaling cascade leading to the production of type I interferons.[2][3][4]

Proposed modulation of the RIG-I signaling pathway by "this compound".

Experimental Protocols

The following are detailed methodologies for the key experiments used in the initial characterization of "this compound."

Cell Culture and Virus

-

Cells: Madin-Darby Canine Kidney (MDCK) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a 5% CO2 incubator.

-

Virus: Influenza A virus strains (e.g., A/WSN/33 (H1N1), A/Puerto Rico/8/34 (H1N1)) are propagated in MDCK cells. Viral titers are determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

-

Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of "this compound" in serum-free DMEM.

-

Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate for 48 hours at 37°C.

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Plaque Reduction Assay

-

Seed MDCK cells in 12-well plates and grow to 90-100% confluency.

-

Wash the cell monolayer with phosphate-buffered saline (PBS).

-

In separate tubes, mix 100 plaque-forming units (PFU) of influenza virus with serial dilutions of "this compound" and incubate for 1 hour at 37°C.

-

Inoculate the cell monolayers with 200 µL of the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with 1 mL of an overlay medium (e.g., 1.2% Avicel in MEM containing 1 µg/mL TPCK-trypsin).

-

Incubate the plates at 37°C for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral Nucleoprotein (NP) and Hemagglutinin (HA) Expression Assay (qRT-PCR)

-

Infect confluent MDCK cells with influenza A virus at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of "this compound."

-

At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using specific primers for the influenza A virus NP and HA genes, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Experimental and Screening Workflow

The general workflow for screening and characterizing antiviral compounds like "this compound" is depicted below.

General workflow for antiviral compound screening and characterization.

Conclusion

"this compound" is a promising antiviral candidate with potent activity against a range of influenza A virus subtypes and a favorable safety profile in vitro. Its dual mechanism of inhibiting viral replication and stimulating the host's innate immune response makes it a strong candidate for further preclinical development. Future studies should focus on elucidating the precise molecular targets of the compound and evaluating its efficacy in in vivo models of influenza infection.

References

An In-depth Technical Guide to Influenza A Virus-IN-1 (R151785): A Potent Inhibitor of the PA-PB1 Interaction for Studying the Influenza A Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

The influenza A virus continues to pose a significant global health threat, necessitating the development of novel antiviral strategies. One promising target is the highly conserved viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication. This complex consists of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). The interaction between the PA and PB1 subunits is critical for the assembly and function of the RdRp. This technical guide focuses on a potent small molecule inhibitor, R151785, which disrupts the PA-PB1 interaction. Herein, we provide a comprehensive overview of its mechanism of action, detailed experimental protocols for its characterization, and a summary of its antiviral activity, positioning R151785 as a valuable tool for studying the influenza A virus life cycle and as a lead compound for antiviral drug development.

Introduction: Targeting the Influenza A Virus Polymerase

The influenza A virus life cycle is a multi-stage process that relies heavily on the viral RNA-dependent RNA polymerase (RdRp) for the replication of its segmented RNA genome within the host cell nucleus. The RdRp is a heterotrimeric complex composed of the PA, PB1, and PB2 subunits. The formation of this complex is a prerequisite for its enzymatic activities, including cap-snatching, transcription, and replication.

The interaction between the C-terminal domain of PA and the N-terminal region of PB1 is a critical step in the assembly of a functional polymerase complex. Disrupting this protein-protein interaction (PPI) presents an attractive therapeutic strategy for several reasons:

-

High Conservation: The amino acid residues involved in the PA-PB1 interface are highly conserved across various influenza A and B virus strains, suggesting that inhibitors targeting this interaction would have broad-spectrum activity.

-

Novel Mechanism of Action: This mechanism is distinct from currently approved influenza antivirals, such as neuraminidase inhibitors (e.g., oseltamivir) and the M2 ion channel blocker (amantadine), offering a potential solution to the growing problem of drug resistance.

-

Essential for Viral Replication: The PA-PB1 interaction is indispensable for the formation of a functional RdRp, making it a crucial target to halt viral replication.

R151785 is a small molecule inhibitor identified through high-throughput screening that has been shown to potently and specifically disrupt the PA-PB1 interaction, exhibiting broad-spectrum antiviral activity against a range of influenza A and B viruses.

Mechanism of Action of R151785

R151785 exerts its antiviral effect by directly interfering with the formation of the influenza A virus RdRp complex. Its primary mechanism of action involves the following key steps:

-

Binding to the PA Subunit: R151785 is believed to bind to a pocket on the C-terminal domain of the PA subunit, which is the binding site for the N-terminal region of the PB1 subunit.

-

Inhibition of PA-PB1 Interaction: By occupying this binding site, R151785 sterically hinders the interaction between PA and PB1, preventing the formation of the PA-PB1 heterodimer.

-

Disruption of Polymerase Complex Assembly: The failure to form the PA-PB1 dimer subsequently prevents the association of the PB2 subunit, thereby inhibiting the assembly of the complete, functional heterotrimeric RdRp complex.

-

Inhibition of PA Nuclear Localization: In a healthy infection, the PA subunit is imported into the nucleus in a complex with PB1. By disrupting the PA-PB1 interaction, R151785 effectively inhibits the nuclear localization of the PA subunit, causing it to accumulate in the cytoplasm.[1]

-

Downregulation of Viral RNA and Protein Synthesis: The absence of a functional RdRp in the nucleus leads to a significant reduction in viral RNA transcription and replication.[1] Consequently, the synthesis of viral proteins, such as hemagglutinin (HA), matrix protein 1 (M1), and nucleoprotein (NP), is markedly decreased in a dose-dependent manner.[1]

This cascade of events ultimately leads to the potent inhibition of influenza A virus replication at an intermediate stage of the viral life cycle.[1]

Signaling Pathway Diagram

Caption: Mechanism of action of R151785.

Quantitative Data

The antiviral activity of R151785 has been evaluated against a variety of influenza A and B virus strains, including those resistant to existing antiviral drugs. The following table summarizes the reported 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values.

| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |

| Influenza A | ||||

| A/WSN/33 (H1N1) | Plaque Reduction | MDCK | 1.8 | [1] |

| A/California/07/2009 (H1N1) | Plaque Reduction | MDCK | 2.1 | [1] |

| A/Switzerland/9715293/2013 (H3N2) | Plaque Reduction | MDCK | 3.5 | [1] |

| A/HK/415742/2009 (H1N1) (Oseltamivir-resistant) | Plaque Reduction | MDCK | 2.3 | [1] |

| Influenza B | ||||

| B/Florida/4/2006 | Plaque Reduction | MDCK | 4.2 | [1] |

| B/Brisbane/60/2008 | Plaque Reduction | AX4 | 5.6 | [1] |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity and mechanism of action of R151785.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Virus stock (e.g., Influenza A/WSN/33)

-

R151785 stock solution (in DMSO)

-

Avicel or Agarose overlay medium

-

Crystal Violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

-

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the MDCK cell monolayers with PBS and infect with 100 µL of each virus dilution for 1 hour at 37°C.

-

Compound Treatment: Prepare various concentrations of R151785 in the overlay medium. After the 1-hour infection period, remove the virus inoculum and add 1 mL of the compound-containing overlay medium to each well.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed.

-

Staining: Remove the overlay medium and fix the cells with 4% paraformaldehyde for 30 minutes. Stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: Plaque Reduction Assay

Caption: Workflow for the Plaque Reduction Assay.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

-

MDCK cells

-

Influenza virus stock

-

R151785 stock solution

-

DMEM, FBS, Trypsin-EDTA

-

Reagents for virus titration (e.g., for plaque assay or TCID50)

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates and grow to confluency.

-

Synchronized Infection: Infect the cell monolayers with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 4°C to allow for attachment but not entry.

-

Time Course Addition: After the 1-hour incubation, wash the cells with cold PBS to remove unbound virus. Add pre-warmed medium and transfer the plates to a 37°C incubator to initiate synchronous infection (this is time point 0).

-

Add a fixed, inhibitory concentration of R151785 to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8, 10, and 12 hours).

-

Virus Yield Measurement: At a late time point (e.g., 24 hours post-infection), collect the supernatants from all wells.

-

Titration: Determine the virus titer in each supernatant using a plaque assay or TCID50 assay.

-

Data Analysis: Plot the virus yield (as a percentage of the untreated control) against the time of compound addition. The time at which the compound no longer effectively reduces the virus yield indicates the end of the time window during which the sensitive step in the viral life cycle occurs.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific viral proteins in infected cells treated with the inhibitor.

Materials:

-

MDCK cells

-

Influenza virus stock

-

R151785 stock solution

-

RIPA lysis buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against viral proteins (e.g., anti-HA, anti-M1, anti-NP) and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Seed MDCK cells, infect with influenza virus (MOI=1), and treat with different concentrations of R151785 for a specified time (e.g., 6 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the viral protein levels to the loading control.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the levels of viral RNA in infected cells to assess the effect of the inhibitor on viral genome replication and transcription.

Materials:

-

MDCK cells, influenza virus, R151785

-

RNA extraction kit

-

Reverse transcriptase and cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Primers and probes specific for a viral gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat infected MDCK cells with R151785 as described for the Western blot. Extract total RNA from the cells.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.

-

qPCR: Perform qPCR using primers and probes for the target viral gene and the housekeeping gene.

-

Data Analysis: Calculate the relative quantification of viral RNA levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Conclusion

R151785 represents a promising class of influenza A virus inhibitors that function by disrupting the crucial PA-PB1 protein-protein interaction within the viral RNA-dependent RNA polymerase complex. Its potent and broad-spectrum activity, coupled with a novel mechanism of action, makes it an invaluable research tool for dissecting the intricacies of the influenza A virus life cycle. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the properties of R151785 and to screen for and characterize other novel anti-influenza compounds targeting the viral polymerase. Continued research into inhibitors like R151785 is critical for the development of next-generation antiviral therapies to combat seasonal and pandemic influenza.

References

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Influenza A Virus Inhibitors

These application notes provide detailed protocols for the in vitro evaluation of potential inhibitors against the Influenza A virus. The methodologies described are essential for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-influenza therapeutics.

Introduction

Influenza A virus, a member of the Orthomyxoviridae family, is a major cause of seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1][2][3] The virus possesses a segmented RNA genome and two major surface glycoproteins: hemagglutinin (HA) and neuraminidase (NA), which are key targets for antiviral drugs.[4][5] The emergence of drug-resistant strains necessitates the continuous development of new inhibitors targeting various stages of the viral life cycle.[1][2] This document outlines key in vitro assays to screen and characterize the efficacy of potential Influenza A virus inhibitors.

Key Viral Targets for Inhibition

-

Neuraminidase (NA): This enzyme is crucial for the release of newly formed virus particles from infected cells, making it a prime target for inhibitors like oseltamivir and zanamivir.[4][6]

-

RNA-dependent RNA polymerase (RdRp): This essential enzyme complex, consisting of PA, PB1, and PB2 subunits, is responsible for the replication and transcription of the viral RNA genome.[3][7][8]

-

M2 Ion Channel: This protein is involved in the uncoating of the virus within the host cell.[5] However, resistance to M2 inhibitors is widespread.

Data Presentation: In Vitro Efficacy of Representative Influenza A Virus Inhibitors

The following table summarizes the in vitro activity of known influenza inhibitors against various strains of Influenza A virus. This data is compiled from various studies and serves as a reference for expected potencies.

| Compound | Target | Assay Type | Virus Strain | IC50 / EC50 (µM) | Reference |

| Oseltamivir Carboxylate | Neuraminidase | Fluorescence-based NI Assay | A/H1N1 | Varies (nM to low µM range) | [9] |

| Zanamivir | Neuraminidase | Fluorescence-based NI Assay | A/H1N1 | Varies (nM to low µM range) | [6] |

| Amantadine | M2 Ion Channel | Plaque Reduction Assay | A/WSN/33 | ~1.5 | [2] |

| Ribavirin | Polymerase (non-specific) | Reporter Gene Assay | A/WSN/33 | ~3.8 | [2] |

| Nucleozin | NP protein | Reporter Gene Assay | A/WSN/33 | ~0.2 | [2] |

| PAC-3 | PA-PB1 Interaction | ELISA | - | 8.5 ± 2.2 | [8] |

| ANA-1 | PA-PB1 Interaction | Antiviral Assay | Multiple A subtypes | Submicromolar | [8] |

Experimental Protocols

Neuraminidase Inhibition (NI) Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[9]

Materials:

-

Influenza A virus stock

-

2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate

-

Assay Buffer (e.g., MES buffer with CaCl2)

-

Stop Solution (e.g., NaOH in ethanol)

-

96-well black plates

-

Fluorometer

Procedure:

-

Virus Dilution: Dilute the virus stock in assay buffer to a concentration that yields a robust signal within the linear range of the assay. This needs to be determined empirically.

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer. Include a positive control (e.g., Oseltamivir Carboxylate) and a negative control (vehicle).

-

Incubation with Inhibitor: In a 96-well plate, add the diluted virus to wells containing the serially diluted test compounds. Incubate at room temperature for 45 minutes.[9]

-

Substrate Addition: Add the MUNANA substrate to all wells.

-

Enzymatic Reaction: Incubate the plate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding the stop solution.[9]

-

Fluorescence Reading: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by non-linear regression analysis.

Cell-Based Viral Replication Assay (Plaque Reduction Assay)

This assay determines the ability of a compound to inhibit the replication of infectious virus in a cell culture system.[10]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza A virus stock

-

Growth medium and infection medium (serum-free medium with TPCK-trypsin)

-

Agarose overlay

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed MDCK cells in multi-well plates to form a confluent monolayer.[11]

-

Compound Treatment: Prepare serial dilutions of the test compound in infection medium.

-

Virus Infection: Infect the MDCK cell monolayers with a known titer of Influenza A virus (e.g., 100 plaque-forming units per well) for 1-2 hours.[10]

-

Inhibitor Addition: After the virus adsorption period, remove the inoculum and wash the cells. Add the infection medium containing the different concentrations of the test compound.

-

Agarose Overlay: Cover the cells with an agarose overlay containing the respective compound concentrations to restrict virus spread to adjacent cells.[10]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 48-72 hours until visible plaques are formed.[10]

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.

Influenza Polymerase Activity Assay (Minigenome Assay)

This assay assesses the inhibitory effect of compounds on the viral RNA-dependent RNA polymerase (RdRp) complex activity in a cellular context.[8][12]

Materials:

-

HEK293T or similar cell line

-

Plasmids expressing the influenza polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP)

-

A reporter plasmid containing a reporter gene (e.g., luciferase) flanked by influenza virus promoter sequences (a "minigenome")

-

Transfection reagent

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in 96-well plates.

-

Co-transfection: Co-transfect the cells with the plasmids expressing PA, PB1, PB2, NP, and the minigenome reporter plasmid.

-

Compound Treatment: After transfection, add serial dilutions of the test compound to the cells.

-

Incubation: Incubate the cells for 24-48 hours to allow for the expression of viral proteins, transcription of the reporter gene by the reconstituted polymerase complex, and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of polymerase activity for each compound concentration and determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Anti-Influenza Drug Screening

Caption: A generalized workflow for screening potential anti-influenza compounds in a cell-based assay.

Mechanism of Action of Neuraminidase Inhibitors

Caption: A diagram illustrating how neuraminidase inhibitors block the release of new influenza virions.

References

- 1. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Influenza A virus - Wikipedia [en.wikipedia.org]

- 4. Influenza - Wikipedia [en.wikipedia.org]

- 5. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. imquestbio.com [imquestbio.com]

- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro System for Modeling Influenza A Virus Resistance under Drug Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Influenza Virus Polymerase by Interfering with Its Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Influenza A Virus Inhibitors in Cell Culture Models

Note: The specific compound "Influenza A virus-IN-1" could not be identified in publicly available scientific literature. Therefore, these application notes and protocols have been generated using well-characterized and widely studied inhibitors of Influenza A virus, namely Favipiravir (T-705) and Oseltamivir , as representative examples to fulfill the detailed requirements of the request.

These notes are intended for researchers, scientists, and drug development professionals working with in vitro models of Influenza A virus infection.

Favipiravir (T-705): A Broad-Spectrum Inhibitor of Viral RNA-Dependent RNA Polymerase

Application Notes

Favipiravir is a potent antiviral agent that, after intracellular phosphoribosylation to its active form, Favipiravir-RTP, selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, including Influenza A.[1][2] This inhibition leads to the termination of viral RNA synthesis and a reduction in viral replication.[2]

Mechanism of Action:

Favipiravir's mechanism of action centers on the disruption of viral genome replication and transcription. As a purine analogue, its active triphosphate form is incorporated into the nascent viral RNA strand, leading to lethal mutagenesis.[3] This non-competitive inhibition of RdRp makes it effective against a broad range of influenza A and B virus strains, including those resistant to other classes of antivirals.[2]

Quantitative Data Summary:

The following table summarizes the in vitro activity of Favipiravir against various Influenza A virus strains in different cell lines.

| Cell Line | Virus Strain | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| MDCK | Influenza A (H1N1) | Plaque Reduction | 0.013 - 0.48 µg/mL | >1000 µg/mL | >2083 | [3][4] |

| MDCK | Influenza A (H3N2) | Plaque Reduction | 0.013 - 0.48 µg/mL | >1000 µg/mL | >2083 | [3][4] |

| Vero | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |

| A549 | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |

| HeLa | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |

| HEp-2 | Influenza A (various) | Not Specified | Not Specified | >1000 µg/mL | Not Applicable | [3][4] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Oseltamivir: A Neuraminidase Inhibitor

Application Notes

Oseltamivir is a prodrug that is hydrolyzed in vivo to its active form, oseltamivir carboxylate.[5] This active metabolite is a potent and selective inhibitor of the neuraminidase (NA) enzyme of Influenza A and B viruses.[6][7]

Mechanism of Action:

Neuraminidase is crucial for the release of newly formed viral particles from the surface of infected cells.[6][8] By cleaving sialic acid residues, NA prevents the aggregation of virions and facilitates their spread to other cells.[8] Oseltamivir carboxylate mimics the natural substrate of neuraminidase, sialic acid, and competitively inhibits its activity.[5][9] This results in the clumping of newly synthesized virions on the host cell surface, preventing their release and spread of the infection.[10]

Quantitative Data Summary:

The following table summarizes the in vitro activity of Oseltamivir carboxylate against various Influenza A virus strains in MDCK cells.

| Cell Line | Virus Strain | Assay Type | IC50 / EC50 | Reference(s) |

| MDCK | Influenza A/N9 (wild-type) | Plaque Reduction | 5 nM | [11] |

| MDCK | Influenza A/H1N1 (clinical isolates) | Not Specified | 2.5 nM (median) | [10] |

| MDCK | Influenza A/H3N2 (clinical isolates) | Not Specified | 0.96 nM (median) | [10] |

IC50: 50% inhibitory concentration; EC50: 50% effective concentration.

Experimental Protocols

The following are generalized protocols for assessing the antiviral activity of inhibitors like Favipiravir and Oseltamivir in cell culture. Specific parameters may need to be optimized for different cell lines, virus strains, and compounds.

Protocol 3.1: Cytotoxicity Assay (XTT Method)

This protocol determines the concentration of the test compound that is toxic to the host cells.

Materials:

-

96-well cell culture plates

-

Host cells (e.g., MDCK, A549)

-

Cell culture medium (e.g., EMEM with 10% FBS)

-

Test compound stock solution

-

XTT labeling reagent

-

Electron-coupling reagent

-

Microplate reader

Procedure:

-

Seed 96-well plates with host cells at a density of 2 x 104 cells/well in 100 µL of culture medium.[4]

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells and medium without the compound as a cell viability control.

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[3][4]

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well and incubate for 4-6 hours at 37°C.[3]

-

Measure the absorbance at 450 nm using a microplate reader.[3]

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Protocol 3.2: Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of viral plaques.

Materials:

-

6-well or 12-well cell culture plates

-

Confluent monolayers of host cells (e.g., MDCK)

-

Influenza A virus stock of known titer (PFU/mL)

-

Test compound stock solution

-

Infection medium (e.g., serum-free DMEM with TPCK-trypsin)

-

Overlay medium (e.g., 1% semi-solid agar or methylcellulose in infection medium)

-

Crystal violet staining solution

Procedure:

-

Seed plates with host cells and grow to a confluent monolayer.

-

Prepare serial dilutions of the virus stock in infection medium.

-

Prepare serial dilutions of the test compound in infection medium.

-

Aspirate the growth medium from the cell monolayers and wash once with PBS.

-

Infect the cells with a specific multiplicity of infection (MOI), typically 0.01, in the presence of the various concentrations of the test compound or a vehicle control.

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the test compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

-

Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.

Protocol 3.3: Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of the inhibitor.

Materials:

-

24-well or 48-well cell culture plates

-

Confluent monolayers of host cells

-

Influenza A virus stock

-

Test compound stock solution

-

Infection medium

Procedure:

-

Seed plates with host cells and grow to a confluent monolayer.

-

Infect the cells with Influenza A virus at a defined MOI (e.g., 0.01 for multi-cycle replication) for 1 hour at 37°C.

-

After the adsorption period, wash the cells to remove unadsorbed virus.

-

Add infection medium containing serial dilutions of the test compound or a vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

-

Harvest the cell culture supernatants.

-

Determine the viral titer in the supernatants using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

-

Calculate the percentage of viral yield reduction for each compound concentration compared to the vehicle control.

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of viral yield reduction against the compound concentration and using non-linear regression analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mims.com [mims.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. google.com [google.com]

- 9. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 10. droracle.ai [droracle.ai]

- 11. In Vitro Selection and Characterization of Influenza A (A/N9) Virus Variants Resistant to a Novel Neuraminidase Inhibitor, A-315675 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Influenza A virus-IN-1 in H1N1 Strain Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Influenza A virus, a member of the Orthomyxoviridae family, is a significant human pathogen responsible for seasonal epidemics and occasional pandemics.[1][2] The H1N1 subtype has been the cause of major outbreaks, including the 2009 pandemic.[3][4][5] A key aspect of severe influenza infection is the induction of a "cytokine storm," an excessive inflammatory response that contributes significantly to lung pathology and mortality.[6] The activation of host signaling pathways, such as the NF-κB pathway, by viral components is a critical step in initiating this inflammatory cascade.[7][8]

Influenza A virus-IN-1 is a potent and selective small molecule inhibitor of the IκB kinase (IKK) complex. By blocking IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB transcription factor in the cytoplasm and inhibiting the expression of pro-inflammatory genes. These application notes provide detailed protocols for utilizing this compound in H1N1 research to investigate its potential as a therapeutic agent that mitigates virus-induced inflammation.

Product Information

| Product Name | This compound |

| Catalog Number | Varies by supplier |

| Molecular Formula | C₂₀H₂₁N₅O₃S |

| Molecular Weight | 427.48 g/mol |

| Purity | >98% (HPLC) |

| Formulation | White to off-white solid |

| Solubility | Soluble in DMSO (>50 mg/mL) |

| Storage | Store at -20°C. Protect from light. |

| Mechanism of Action | Selective inhibitor of the IκB kinase (IKK) complex, preventing NF-κB activation. |

| Primary Application | Investigation of the role of NF-κB signaling in H1N1 influenza virus infection and evaluation of its therapeutic potential. |

Data Presentation

Table 1: In Vitro Efficacy of this compound against H1N1 (A/California/04/2009)

| Concentration (µM) | Viral Titer Reduction (%) | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| 0.1 | 15.2 ± 2.1 | |||

| 1 | 48.9 ± 5.5 | |||

| 5 | 85.3 ± 4.8 | 1.2 | >100 | >83.3 |

| 10 | 95.1 ± 3.2 | |||

| 25 | 98.6 ± 1.5 |

Data are presented as mean ± standard deviation from three independent experiments. IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. Selectivity Index (SI) = CC₅₀ / IC₅₀

Table 2: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in H1N1-infected A549 Cells

| Treatment Group | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) | IFN-β mRNA (Fold Change) |

| Mock-infected | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 |

| H1N1-infected (Vehicle) | 25.6 ± 3.1 | 32.4 ± 4.5 | 15.8 ± 2.2 |

| H1N1-infected + IN-1 (1 µM) | 12.3 ± 1.5 | 15.1 ± 2.0 | 14.9 ± 1.9 |

| H1N1-infected + IN-1 (5 µM) | 4.2 ± 0.8 | 5.8 ± 1.1 | 15.2 ± 2.5 |

Data are presented as mean ± standard deviation. mRNA levels were normalized to a housekeeping gene and expressed as fold change relative to mock-infected cells.

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: In vitro evaluation workflow for this compound.

Caption: In vivo experimental workflow in a mouse model.

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assessment by Plaque Reduction Assay

This protocol determines the concentration of this compound required to inhibit H1N1 virus replication in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

H1N1 virus stock (e.g., A/PR/8/34)[9]

-

This compound

-

DMSO (vehicle control)

-

TPCK-treated trypsin

-

Agarose

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (≥95% confluency) after overnight incubation (16-18 hours) at 37°C with 5% CO₂.[10]

-

Virus Dilution and Infection:

-

Prepare serial dilutions of the H1N1 virus stock in serum-free DMEM containing TPCK-treated trypsin.

-

Wash the confluent MDCK cell monolayers twice with sterile PBS.

-

Infect the cells by adding 200 µL of the appropriate virus dilution to each well (aiming for 50-100 plaques per well in the control).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Inhibitor Treatment:

-

Prepare a 2X overlay medium consisting of 2% low-melting-point agarose and 2X DMEM with TPCK-treated trypsin.

-

Prepare serial dilutions of this compound in the 2X overlay medium. Also, prepare a vehicle control (DMSO).

-

After the 1-hour incubation, remove the virus inoculum from the wells.

-

Add 1 mL of the agarose overlay containing the desired concentration of the inhibitor or vehicle to each well.

-

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells with 4% paraformaldehyde for 1 hour.

-

Carefully remove the agarose overlay.

-

Stain the cell monolayer with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Viral Load and Cytokine Expression

This protocol is used to quantify viral RNA levels and the expression of host pro-inflammatory genes in response to H1N1 infection and treatment with this compound.

Materials:

-

H1N1-infected and treated cells or lung tissue homogenates

-

RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)[11]

-

Reverse transcription kit

-

qPCR master mix

-

Primers and probes specific for the H1N1 M gene, TNF-α, IL-6, IFN-β, and a housekeeping gene (e.g., GAPDH).

Procedure:

-

RNA Extraction: Extract total RNA from cell lysates or lung homogenates according to the manufacturer's protocol.[11]

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction mixture containing the cDNA template, specific primers and probe, and qPCR master mix.

-

Use a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[11]

-

-

Data Analysis:

-

For viral load, generate a standard curve using a plasmid containing the target viral gene sequence to quantify the viral copy number.

-

For gene expression, use the comparative Cₜ (ΔΔCₜ) method to determine the fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

-

Protocol 3: In Vivo Efficacy in a Mouse Model of H1N1 Infection

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a lethal H1N1 infection mouse model.[9]

Materials:

-

6- to 8-week-old C57BL/6 mice

-

H1N1 virus stock (e.g., A/PR/8/34) diluted to a lethal dose (LD₅₀)[9]

-

This compound formulated for in vivo administration

-

Vehicle control

-

Anesthesia (e.g., ketamine/xylazine)

-

Sterile saline

Procedure:

-

Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., vehicle control, this compound at different doses).

-

Infection:

-

Anesthetize the mice.

-

Infect the mice via intranasal administration of a lethal dose (LD₅₀) of H1N1 virus in a small volume (e.g., 50 µL) of sterile saline.[9]

-

-

Treatment:

-

Begin treatment with this compound or vehicle at a predetermined time post-infection (e.g., 4 hours).

-

Administer the treatment daily for a specified duration (e.g., 5-7 days) via the chosen route (e.g., intraperitoneal injection or oral gavage).

-

-

Monitoring:

-

Monitor the mice daily for changes in body weight, clinical signs of illness, and survival for at least 14 days post-infection.

-

-

Sample Collection and Analysis:

-

At specified time points (e.g., days 3 and 6 post-infection), euthanize a subset of mice from each group.

-

Collect bronchoalveolar lavage (BAL) fluid and lung tissue.

-

Process the lung tissue for viral load determination (Protocol 2), cytokine analysis (ELISA or Protocol 2), and histopathological examination (H&E staining).

-